1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE

Ionic Liquids Physicochemical Properties Fluorous Chemistry

1H,1H-Perfluorooctyl trifluoromethanesulfonate (CAS 17352-09-9), also known as perfluorooctyl triflate, is a highly fluorinated sulfonate ester featuring a C8F17 perfluoroalkyl chain linked to a trifluoromethanesulfonate leaving group. This structure imparts distinctive physicochemical properties, including low surface tension, high thermal stability, and strong chemical resistance.

Molecular Formula C9H2F18O3S
Molecular Weight 532.15 g/mol
CAS No. 17352-09-9
Cat. No. B103196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE
CAS17352-09-9
Molecular FormulaC9H2F18O3S
Molecular Weight532.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2
InChIKeyQUAJSEUQBPUVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H-Perfluorooctyl Trifluoromethanesulfonate CAS 17352-09-9 | Industrial Procurement & Differentiation Guide


1H,1H-Perfluorooctyl trifluoromethanesulfonate (CAS 17352-09-9), also known as perfluorooctyl triflate, is a highly fluorinated sulfonate ester featuring a C8F17 perfluoroalkyl chain linked to a trifluoromethanesulfonate leaving group . This structure imparts distinctive physicochemical properties, including low surface tension, high thermal stability, and strong chemical resistance . It is commercially available in technical grades typically exceeding 97% purity , serving as a versatile building block for introducing fluorous tags into organic molecules for applications in catalysis, materials science, and analytical chemistry [1].

Why 1H,1H-Perfluorooctyl Trifluoromethanesulfonate Cannot Be Replaced by Generic Alkyl Triflates in Advanced Fluorous Synthesis


Generic alkyl triflates (e.g., methyl or butyl triflate) lack the dense, electron-withdrawing perfluoroalkyl chain required to impart strong fluorophilicity and thermomorphic phase behavior [1]. This structural difference directly impacts physical properties; for example, the perfluorooctyl variant confers significantly higher density and altered viscosity in derived ionic liquids compared to non-fluorinated analogues [2]. In phase-transfer catalysis, the fluorous ponytail is essential for catalyst retention and recovery via fluorous solid-phase extraction, a feature not possible with conventional hydrocarbon-based leaving groups [3]. Substituting with a shorter perfluoroalkyl chain (e.g., C4 or C6) alters the partition coefficient and nanosegregation behavior, potentially reducing extraction efficiency or reaction yield in fluorous biphase systems [4].

Quantitative Differentiation of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate vs. In-Class Alternatives: A Head-to-Head Evidence Review


Higher Density and Viscosity in Ionic Liquids vs. Non-Fluorinated Alkyl Analogues

In a systematic study of cation-fluorinated ionic liquids, [OTf]¯-based FILs containing a perfluorooctyl group exhibited consistently higher densities and viscosities compared to their non-fluorinated, alkyl-substituted counterparts (AILs) across a temperature range [1]. This difference is attributed to stronger intermolecular dispersion forces and hydrogen bonding interactions in the fluorinated systems [1].

Ionic Liquids Physicochemical Properties Fluorous Chemistry

Effective Phase-Transfer Extraction Efficiency vs. Butyl Triflate in Fluorous Systems

Fluorous-tagged phosphonium salts synthesized using 1H,1H,2H,2H-perfluorooctyl triflate demonstrated high extraction efficiency (68-100%) for potassium picrate from an aqueous phase into a fluorous organic phase (benzotrifluoride) [1]. In contrast, salts derived from butyl triflate lack the necessary fluorophilicity for such selective partitioning and would not be recoverable via fluorous solid-phase extraction [1].

Phase-Transfer Catalysis Fluorous Biphase Systems Extraction Efficiency

Synthetic Yield of Fluorophilic Ethers vs. Shorter-Chain Triflate Reagents

In the synthesis of fluorophilic ethers, 1H,1H-perfluorooctyl triflate (C8F17 chain) enabled high-yield Williamson ether synthesis with 2-aryl-hexafluoropropanols [1]. The longer perfluoroalkyl chain (C8) provides greater fluorophilicity compared to trifluoroethyl triflate (C2), which facilitates product isolation using fluorous extraction with C6F14/CH3OH, a technique not applicable to shorter-chain or non-fluorinated analogues [1].

Fluorous Synthesis Etherification Mitsunobu Reaction

Thermolysis Yield of Perfluorooctyl Triflate from FITS Reagent vs. Alternative Preparation Routes

Thermolysis of (perfluorooctyl)phenyliodonium triflate (a FITS reagent) at 150°C produces perfluorooctyl triflate in 73% yield, alongside iodobenzene (63%) and (perfluorooctyl)iodobenzene (25%) [1]. This represents a direct, one-step thermal generation of the target compound from a stable precursor, offering a potential advantage over multi-step syntheses starting from perfluorooctyl iodide [1].

Fluorous Reagents Thermal Decomposition Synthetic Methodology

Procurement-Focused Application Scenarios for 1H,1H-Perfluorooctyl Trifluoromethanesulfonate Based on Quantitative Differentiation


Synthesis of Fluorophilic Ionic Liquids for Biphasic Catalysis

Procure 1H,1H-perfluorooctyl trifluoromethanesulfonate for the preparation of [OTf]¯-based cation-fluorinated ionic liquids (FILs). As evidenced by direct head-to-head comparison, FILs exhibit significantly higher density (e.g., 1.5747 vs. 1.2045 g·cm⁻³) and viscosity compared to non-fluorinated alkyl analogues, which is critical for achieving nanosegregation and triphilic behavior in biphasic catalytic systems [1]. This product enables the design of recoverable catalyst systems where the fluorous phase can be easily separated from organic products.

Preparation of Fluorous-Tagged Phase-Transfer Catalysts

Use 1H,1H,2H,2H-perfluorooctyl triflate to synthesize fluorous-tagged phosphonium salts for phase-transfer catalysis. Quantitative extraction studies confirm that catalysts derived from this reagent achieve 68–100% extraction of picrate anion into a fluorous organic phase, enabling efficient catalyst recovery and reuse via fluorous solid-phase extraction [2]. This is a key differentiator from catalysts made with non-fluorinated alkyl triflates, which cannot be recovered by this method.

Synthesis of High-Fluorophilicity Building Blocks for Materials Science

Employ 1H,1H-perfluorooctyl trifluoromethanesulfonate in Williamson ether or Mitsunobu reactions to construct fluorophilic ethers and esters. The C8F17 chain imparts sufficient fluorophilicity to enable product purification via fluorous liquid-liquid extraction (C6F14/CH3OH), a technique that simplifies isolation of highly fluorinated compounds compared to traditional chromatography [3]. This is especially advantageous for synthesizing surfactants, coatings, and fluorinated monomers where high purity and efficient work-up are required.

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